molecular formula C11H12BrNO B15050677 1-(3-Bromo-2-methylphenyl)pyrrolidin-2-one

1-(3-Bromo-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B15050677
M. Wt: 254.12 g/mol
InChI Key: XMBHFPYSNQVCKI-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylphenyl)pyrrolidin-2-one is a brominated pyrrolidinone derivative with a methyl-substituted phenyl ring. These compounds typically exhibit a molecular weight range of 254–270 g/mol, with bromine and methyl groups influencing electronic and steric profiles . Pyrrolidin-2-one derivatives are widely studied for pharmacological and catalytic applications due to their heterocyclic framework and substituent versatility.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-(3-bromo-2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7H2,1H3

InChI Key

XMBHFPYSNQVCKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)N2CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-methylphenyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-2-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., DMF) and a base (e.g., K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 1-(3-azido-2-methylphenyl)pyrrolidin-2-one or 1-(3-thiocyanato-2-methylphenyl)pyrrolidin-2-one.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(3-Bromo-2-methylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylphenyl)pyrrolidin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and the pyrrolidin-2-one ring may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of bromine and methyl groups on the phenyl ring significantly impacts physicochemical properties. For example:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one 1226225-33-7 C₁₁H₁₂BrNO 254.12 3-Br, 4-CH₃ Catalyst in organic synthesis
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one 197450-39-8 C₁₁H₁₂BrNO 254.12 4-Br, 3-CH₃ Catalyst for carboxylation reactions
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one N/A C₁₁H₁₀ClNO₂ 239.66 5-Cl, 2-OH Antioxidant (1.5× ascorbic acid)
1-(4-Fluorophenyl)pyrrolidin-2-one N/A C₁₀H₁₀FNO 179.19 4-F Pharmacological intermediate

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : Bromine (electron-withdrawing) enhances electrophilic reactivity, making brominated derivatives useful in cross-coupling reactions. Hydroxyl or methoxy groups (electron-donating) improve antioxidant activity .
  • Steric effects : Methyl groups in the 2- or 3-position on the phenyl ring may hinder rotational freedom, affecting binding to biological targets or catalytic sites .

Pharmacological Activity

Antioxidant Activity

1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives exhibit superior antioxidant activity compared to ascorbic acid. For example:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : 1.5× higher DPPH radical scavenging activity than vitamin C .
  • Hydroxyl group role : The 2-OH substituent enhances hydrogen-donating capacity, critical for neutralizing free radicals .
Anti-Alzheimer’s Activity

Benzylated pyrrolidin-2-one derivatives show promise as acetylcholinesterase inhibitors:

  • 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one : Exhibits anti-Alzheimer’s activity comparable to donepezil, attributed to the fluorobenzoyl group enhancing blood-brain barrier penetration .
Cardiovascular Effects

Arylpiperazine-pyrrolidin-2-one hybrids demonstrate alpha-adrenolytic, antiarrhythmic, and hypotensive properties:

  • 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one: Binds alpha1-adrenoceptors with pKi = 7.13, reducing blood pressure in normotensive rats .
  • Bromo vs. Chloro substituents : Bromine’s larger atomic radius may reduce receptor affinity compared to chlorine, but this requires experimental validation .

Biological Activity

1-(3-Bromo-2-methylphenyl)pyrrolidin-2-one is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring and a phenyl group with specific substitutions that influence its reactivity and interaction with biological targets. The molecular formula is C12H14BrN, with a molecular weight of 268.15 g/mol. This article will explore the biological activity of this compound, focusing on its antimicrobial, antiviral, and other therapeutic potentials.

Chemical Structure and Synthesis

The structure of this compound is characterized by:

  • Pyrrolidinone ring : A five-membered lactam structure.
  • Substituents : A bromine atom at the meta position and a methyl group at the ortho position relative to the nitrogen atom in the phenyl ring.

The synthesis typically involves the reaction of 3-bromo-2-methylbenzaldehyde with pyrrolidine in the presence of solvents such as dichloromethane or ethanol, often under reflux conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, demonstrating significant antibacterial effects .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antiviral Activity

The compound has also been evaluated for antiviral properties . Preliminary studies suggest it may interact with viral enzymes or receptors, potentially inhibiting viral replication. However, specific mechanisms of action remain to be elucidated through further research .

The proposed mechanism of action involves binding to active sites on proteins, which could modulate biological pathways relevant to disease processes. Molecular docking studies have indicated favorable binding interactions with various biomolecules, suggesting that the bromine substituent plays a crucial role in enhancing these interactions .

Case Studies

A recent study explored the structural analogs of pyrrolidinone derivatives, including this compound. The findings indicated that halogen substituents significantly contribute to the biological activities observed in these compounds. For instance, derivatives with different halogen placements exhibited varied levels of antibacterial potency .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Pyrrolidinone Derivatives

Compound NameCAS NumberStructural Features
1-(3-Bromo-5-methylphenyl)pyrrolidin-2-oneNot providedMethyl group at a different position on the phenyl ring
3-Bromo-1-(2-methylphenyl)pyrrolidin-2-oneNot providedDifferent substitution pattern on the phenyl ring
1-(4-Bromo-2-methylphenyl)pyrrolidin-2-oneNot providedBromine at para position relative to methyl group

The variations in substitution patterns significantly influence their reactivity and biological properties, making each derivative unique in potential applications.

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